molecular formula C12H11BrN2O B8315882 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine

5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine

Cat. No. B8315882
M. Wt: 279.13 g/mol
InChI Key: FVSFGSQUUJDLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-2-(4-methoxyphenyl)pyridin-3-amine

InChI

InChI=1S/C12H11BrN2O/c1-16-10-4-2-8(3-5-10)12-11(14)6-9(13)7-15-12/h2-7H,14H2,1H3

InChI Key

FVSFGSQUUJDLFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=N2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 2,5-dibromopyridin-3-amine (860 mg, 3.41 mmol), 4-methoxyphenylboronic acid (519 mg, 3.41 mmol), trans-dichlorobis(triphenylphosphine)palladium (II) (120.5 mg, 0.17 mmol), and 2.0M sodium carbonate (5.1 mL, 10.2 mmol) in 1,4-dioxane (15 mL) was heated to 90° C. After 19 h, the reaction was cooled to rt then diluted with water. After extraction with EtOAc, the organic extraction was dried over anhydrous sodium sulfate. After filtration and concentration, the residue was purified on silica gel (0-20% EtOAc in hexanes) to afford a white solid as 5-bromo-2-(4-methoxyphenyl)pyridin-3-amine. 1H NMR (400 MHz, CDCl3) δ ppm 8.15 (1H, d, J=2.0 Hz), 7.65 (2H, m), 7.20 (1H, d, J=2.0 Hz), 7.06 (2H, m), 4.11 (5H, m).
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
120.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-bromo-2-(4-methoxyphenyl)-3-nitropyridine (0.19 g, 0.60 mmol) in EtOAc (10 mL) was added tin(II) chloride dihydrate (0.67 g, 3.00 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 70° C. After 20 h, the reaction was cooled to rt and diluted with ethyl acetate, then washed with 1M NaOH, water, and brine. After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The light yellow solid was identified as 5-bromo-2-(4-methoxyphenyl)pyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.90 (1H, d, J=2.0 Hz), 7.57 (2H, d, J=8.8 Hz), 7.35 (1H, d, J=2.0 Hz), 7.01 (2H, d, J=8.8 Hz), 5.36 (2H, s), 3.80 (3H, s).
Name
5-bromo-2-(4-methoxyphenyl)-3-nitropyridine
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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